Product packaging for Isopropylphosphonic dichloride(Cat. No.:CAS No. 1498-46-0)

Isopropylphosphonic dichloride

Cat. No.: B074185
CAS No.: 1498-46-0
M. Wt: 160.96 g/mol
InChI Key: KLHAQQISVPLKAI-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compounds

Organophosphorus compounds are a diverse class of organic molecules containing a phosphorus atom. Their history dates back to the early 19th century, with the first synthesis of an organophosphorus compound, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848. researchgate.net These compounds have since become integral to various fields, including agriculture, medicine, and industry. researchgate.networldscientific.com A significant breakthrough in organophosphorus chemistry came in the 1930s with the work of Gerhard Schrader, who synthesized numerous organophosphorus compounds, some of which were later identified as potent nerve agents. researchgate.networldscientific.com This dual legacy of utility and toxicity underscores the importance of understanding the chemistry of specific organophosphorus compounds.

Significance of Phosphonic Dichlorides in Chemical Synthesis and Research

Phosphonic dichlorides are a subclass of organophosphorus compounds characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms and an organic group. ontosight.aiontosight.ai They serve as crucial intermediates in the synthesis of a wide array of other organophosphorus compounds, including pesticides, pharmaceuticals, and flame retardants. ontosight.aiontosight.ai Their high reactivity, particularly the susceptibility of the phosphorus-chlorine bonds to nucleophilic attack, allows for the introduction of various functional groups, making them versatile building blocks in organic synthesis. ontosight.ai

Historical Context of Isopropylphosphonic Dichloride Research

The journey to understanding this compound is rooted in the broader history of organophosphorus chemistry. Key milestones include the first description of phosphorus trichloride (B1173362) in 1808 and the synthesis of methylphosphonic acid dichloride in 1873, which demonstrated the feasibility of creating organophosphorus compounds with specific alkyl groups. The development of methods to create a direct carbon-phosphorus bond was a critical step. mdpi.com Specifically, isopropylphosphonic acid was among the first alkylphosphonic acids to be synthesized by oxidizing the corresponding phosphine (B1218219), which was obtained from the reaction of phosphorus trichloride with dimethylzinc. mdpi.com The synthesis of this compound itself was later achieved through various methods, including the reaction of phosphorus trichloride with isopropylmagnesium chloride (a Grignard reagent).

Research Scope and Objectives Pertaining to this compound

This article focuses on the chemical properties and synthesis of this compound. The primary objective is to provide a detailed overview of its known chemical reactions and established synthesis methods. The information presented is based on a thorough review of existing scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7Cl2OP B074185 Isopropylphosphonic dichloride CAS No. 1498-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dichlorophosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2OP/c1-3(2)7(4,5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHAQQISVPLKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383154
Record name Isopropylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498-46-0
Record name Isopropylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isopropylphosphonic Dichloride

Established Synthetic Pathways

Several well-documented methods are utilized for the synthesis of isopropylphosphonic dichloride, each with distinct starting materials and reaction conditions.

Oxidation of Appropriate Phosphines

The oxidation of corresponding phosphine (B1218219) precursors is a fundamental route to obtaining phosphonic dichlorides. For instance, the oxidation of alkyldihalophosphines can yield alkylphosphonic dihalides. thieme-connect.de This general approach has been noted in the historical synthesis of related compounds, where phosphines were oxidized with nitric acid to produce alkylphosphonic acids, which could then be chlorinated. mdpi.com

Reaction of Alkyl-phosphonic Acid Dichlorides with Sulfurization Agents (e.g., Phosphorus Pentasulfide)

While this section heading in the outline refers to the formation of thiono-phosphonic acid dichlorides, the reverse reaction is also relevant. Alkyl-thiono-phosphonic acid dichlorides can be prepared by the sulfurization of alkyl-phosphonic acid dichlorides using reagents like phosphorus pentasulfide. google.com This indicates that the stability and interconversion of the P=O and P=S bonds are significant in the chemistry of these compounds.

Hydrolysis of Clay-Kinnear-Perren Complexes

The Clay-Kinnear-Perren reaction is a prominent method for preparing alkylphosphonyl dichlorides. wikipedia.org This process involves the reaction of an alkyl chloride, phosphorus trichloride (B1173362), and aluminum trichloride to form an alkyltrichlorophosphonium salt, often referred to as the Clay-Kinnear-Perren complex ([RPCl₃]⁺[AlCl₄]⁻). google.comwikipedia.org Careful hydrolysis of this intermediate complex yields the desired alkylphosphonic dichloride. wikipedia.orgacs.org This method has proven effective for synthesizing ethyl- and isopropyl-phosphonic acid dichloride. google.com The reaction is believed to proceed via a Friedel-Crafts-type mechanism. scispace.com

The formation of the complex is a critical step, and its subsequent hydrolysis must be controlled to achieve good yields of the final product. acs.orgscispace.com

Reaction of Phosphorus Trichloride with Alkyl Chlorides in the Presence of Aluminum Trichloride Followed by Hydrolysis

This pathway is a direct application of the Clay-Kinnear-Perren reaction. Specifically for this compound, isopropyl bromide or isopropyl chloride is reacted with phosphorus trichloride and aluminum trichloride. acs.orgacs.org The resulting intermediate complex is then hydrolyzed to produce this compound. wikipedia.orgacs.org This method is a general route for preparing various alkylphosphonic dichlorides. thieme-connect.deorgsyn.org The reaction involves the formation of a salt-like complex which can be isolated before hydrolysis. sciencemadness.org

ReactantsCatalyst/ReagentIntermediateProduct
Isopropyl halide (bromide or chloride), Phosphorus trichlorideAluminum trichloride[IsopropylPCl₃]⁺[AlCl₄]⁻This compound

This table summarizes the key components of the Clay-Kinnear-Perren synthesis of this compound.

Conversion of O,O-dialkyl alkyl phosphonates to phosphonic acid dichlorides using Thionyl Chloride

The conversion of O,O-dialkyl alkylphosphonates to their corresponding phosphonic acid dichlorides is a widely used method. google.com This is typically achieved by reacting the phosphonate (B1237965) ester with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. google.comacs.org For example, O,O-diethylethylphosphonate can be converted to ethylphosphonic acid dichloride using thionyl chloride. acs.org This method is a common strategy for accessing phosphonic dichlorides from readily available phosphonate esters. google.com

Starting MaterialReagentProduct
O,O-dialkyl isopropylphosphonateThionyl Chloride or Phosphorus PentachlorideThis compound

This table illustrates the conversion of phosphonate esters to the target dichloride.

Novel and Modified Synthetic Approaches

Research continues to explore new and improved methods for the synthesis of alkylphosphonic dichlorides, including this compound. These efforts often focus on improving yields, simplifying procedures, or using milder reaction conditions.

Modified procedures of the Clay-Kinnear-Perren reaction have been developed. For instance, a method involving the reduction of the aluminum chloride-phosphorus trichloride-methyl chloride complex in diethyl phthalate (B1215562) solution using finely powdered antimony was developed for the synthesis of methylphosphonous dichloride and was shown to be a general method for other volatile alkylphosphonous dichlorides. cdnsciencepub.comresearchgate.net While this produces the phosphonous dichloride, subsequent oxidation would lead to the phosphonic dichloride.

Another approach involves the use of different halogenating agents for the conversion of phosphonate esters or acids. For example, oxalyl chloride has been used for the chlorination of phosphonic monoesters and bis(trimethylsilyl) phosphonates. thieme-connect.demdpi.com

Small-Scale Synthesis Techniques for Research Purposes

For research applications, where smaller quantities of high-purity material are often required, several reliable synthetic methods have been established. chemistry-chemists.comolon-usa.comembl.org These techniques prioritize product purity and methodological reliability, often involving multi-step procedures that allow for careful control over reaction conditions.

One of the foundational methods for preparing this compound is the Kinnear-Perren reaction . This procedure involves the reaction of isopropyl chloride with phosphorus trichloride in the presence of aluminum trichloride as a catalyst. tandfonline.com The resulting complex is then processed, and the final product is isolated via distillation. tandfonline.com

Another established route for research-scale synthesis is the oxidation of an appropriate precursor , such as isopropylphosphonous dichloride. In this method, a slow stream of dry oxygen is passed through the isopropylphosphonous dichloride. The reaction temperature is carefully maintained, often with external cooling, to control the exothermic process. The resulting this compound is then purified by fractional distillation under reduced pressure. cdnsciencepub.com This method can provide good yields, with one study reporting a 60% yield after fractionation. cdnsciencepub.com

The use of Grignard reagents also provides a viable pathway. The reaction of phosphorus trichloride with isopropylmagnesium chloride, a Grignard reagent, is a well-documented method for creating the phosphorus-carbon bond necessary for the this compound structure.

A comparison of these common small-scale synthetic routes is detailed in the table below.

Table 1: Comparison of Small-Scale Synthesis Methods for this compound

Method Key Reactants Typical Conditions Reported Yield Reference
Kinnear-Perren ReactionIsopropyl chloride, Phosphorus trichloride, Aluminum trichlorideDistillation from reaction mixtureNot specified tandfonline.com
Oxidation of PrecursorIsopropylphosphonous dichloride, Oxygen35°C, followed by fractional distillation60% cdnsciencepub.com

Controlled Hydrolysis Methods for Anhydride (B1165640) Formation and Subsequent Cleavage

A versatile synthetic strategy involves the conversion of this compound into an intermediate anhydride, which can then be used to produce other derivatives. This approach is particularly useful for synthesizing alkyl hydrogen isopropylphosphonates, which are important hydrolysis products of certain nerve agents and are not always commercially available. tandfonline.comresearchgate.net

The first step in this process is the controlled hydrolysis of the alkylphosphonic dichloride. A precisely calculated amount of water (typically one mole equivalent) is added to the dichloride while cooling the reaction mixture to manage the exothermic reaction. tandfonline.com After the initial reaction, the mixture is heated to ensure completion and the resulting hydrogen chloride gas is removed under reduced pressure. This process yields the alkylphosphonic anhydride, often as a clear, glassy solid. tandfonline.com

This anhydride serves as an ideal precursor for synthesizing half-acids. tandfonline.com The subsequent cleavage of the anhydride with an alcohol produces the desired alkyl hydrogen isopropylphosphonate. tandfonline.comtandfonline.com This reaction often proceeds smoothly, especially when the anhydride is dissolved in a solvent like DMF, allowing for milder conditions and fewer side reactions. tandfonline.com A novel method for small-scale synthesis utilizes the crystal water from certain salts to achieve a more controlled release of water for the initial hydrolysis step to form the anhydride. diva-portal.org

The reaction of this compound directly with an alcohol can also produce a mixture of products, including the target alkyl hydrogen isopropylphosphonate, the dialkyl phosphonate, and isopropylphosphonic acid. tandfonline.com Bulb-to-bulb distillation can be used to isolate the target compounds in yields ranging from 30% to 90%. tandfonline.com

Table 2: Synthesis of Alkyl Hydrogen Isopropylphosphonates from this compound

Alcohol Reactant Product (Alkyl Hydrogen Isopropylphosphonate) Reported Yield Reference
n-Propanoln-Propyl hydrogen isopropylphosphonate33.0% tandfonline.com
IsopropanolIsopropyl hydrogen isopropylphosphonate38.7% tandfonline.com
n-Butanoln-Butyl hydrogen isopropylphosphonate63.6% tandfonline.com
IsobutanolIsobutyl hydrogen isopropylphosphonate79.0% tandfonline.com
sec-Butanolsec-Butyl hydrogen isopropylphosphonate80.5% tandfonline.com
n-Pentanoln-Pentyl hydrogen isopropylphosphonate93.3% tandfonline.com
IsopentanolIsopentyl hydrogen isopropylphosphonate78.1% tandfonline.com
n-Hexanoln-Hexyl hydrogen isopropylphosphonate93.7% tandfonline.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by preventing pollution at the molecular level. youtube.com This involves designing chemical processes that are safer, more energy-efficient, and generate less waste. youtube.comyoutube.com

Key green chemistry principles applicable to organophosphorus synthesis include:

Waste Prevention and Atom Economy : Traditional routes like the Kinnear-Perren reaction use stoichiometric amounts of catalysts like aluminum trichloride, which generate significant waste and have poor atom economy. tandfonline.comyoutube.com Green approaches prioritize catalytic reactions over stoichiometric ones to minimize byproduct formation. The redesigned synthesis of ibuprofen, which increased atom economy from 40% to nearly 80%, serves as a benchmark for what can be achieved. youtube.com

Safer Solvents and Reaction Conditions : Many chemical syntheses rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical carbon dioxide, or bio-based solvents. youtube.com For organophosphorus compounds, research has shown success with solvent-free condensation of alkylphosphonic dichlorides with alcohols supported on alumina (B75360) (Al2O3), which offers advantages like easy work-up, shorter reaction times, and high yields. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy requirements. nih.gov The development of highly active catalysts can enable reactions to proceed under milder conditions. Furthermore, shifting from traditional batch processing to continuous flow chemistry can offer superior control over reaction parameters, leading to better heat transfer, reduced energy consumption, and minimized risk of runaway reactions. youtube.com

Use of Renewable Feedstocks : While not directly documented for this compound, a core green chemistry goal is to use starting materials derived from renewable resources rather than depletable fossil fuels. nih.gov

By evaluating existing synthetic routes through the lens of these principles, opportunities for creating more sustainable and environmentally responsible methods for producing this compound can be identified and developed.

Reactivity and Mechanistic Investigations of Isopropylphosphonic Dichloride

Electrophilic Nature of the Phosphorus Center

The phosphorus atom in isopropylphosphonic dichloride is electron-deficient and, therefore, highly electrophilic. This electrophilicity arises from the significant electronegativity difference between the phosphorus atom and the atoms bonded to it, namely oxygen and chlorine. The phosphoryl group (P=O) and the two chlorine atoms are strongly electron-withdrawing, creating a partial positive charge on the phosphorus atom. This makes it susceptible to attack by nucleophiles.

The general mechanism for nucleophilic substitution at a tetracoordinate phosphorus center, such as in this compound, can proceed through different pathways, including a concerted SN2-like mechanism or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. thieme-connect.de The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. scispace.com In many cases, the reaction is believed to proceed through a trigonal bipyramidal transition state or intermediate. thieme-connect.de

Nucleophilic Substitution Reactions at Phosphorus

The electrophilic phosphorus center of this compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. These reactions involve the displacement of one or both of the chloride ions, which are good leaving groups.

This compound reacts with primary and secondary amines to form phosphonamidates. The reaction typically proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic phosphorus atom. This is followed by the elimination of a molecule of hydrogen chloride, which is often scavenged by an excess of the amine or an added base.

The anilinolysis of similar phosphinic chlorides has been studied, and the mechanism can be either concerted or stepwise depending on the nature of the amine. scispace.com For instance, the reaction may proceed through a backside nucleophilic attack, leading to a trigonal bipyramidal transition state, or a frontside attack involving a hydrogen-bonded, four-center-type transition state. scispace.com

Table 1: Examples of Phosphonamidate Formation

Reactant 1Reactant 2Product
This compoundAnilineN-phenyl-P-isopropylphosphonamidic chloride
This compoundDiethylamineN,N-diethyl-P-isopropylphosphonamidic chloride

This table is illustrative and shows the expected products from the reaction of this compound with representative amines.

The reaction of this compound with alcohols and fluoroalcohols yields the corresponding phosphonic esters. This reaction is another example of nucleophilic substitution at the phosphorus center, where the oxygen atom of the alcohol acts as the nucleophile. The reaction mechanism is analogous to that with amines, involving the attack of the alcohol on the phosphorus atom and the subsequent elimination of hydrogen chloride.

The reactivity of the alcohol can be influenced by its electronic properties. For example, 2,2,2-trifluoroethanol (B45653) is a more acidic and less nucleophilic alcohol compared to ethanol (B145695) due to the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.orgchemicalbook.com This difference in nucleophilicity can affect the rate and conditions of the reaction.

Table 2: Products of Reactions with Alcohols

Reactant 1Reactant 2Product
This compoundEthanolEthyl isopropylphosphonochloridate
This compound2,2,2-Trifluoroethanol2,2,2-Trifluoroethyl isopropylphosphonochloridate

This table presents the anticipated products from the reaction of this compound with ethanol and a representative fluoroalcohol.

The reaction of this compound with Grignard reagents can be used to form new carbon-phosphorus bonds, potentially leading to the synthesis of tertiary phosphines. The Grignard reagent, acting as a potent carbon nucleophile, attacks the electrophilic phosphorus center, displacing the chloride ions. The reaction with dichlorophenylphosphine (B166023) and various Grignard reagents has been shown to produce mixed arylalkyl tertiary phosphines in good yields. nih.govnih.gov A similar approach can be applied to this compound. To achieve the tertiary phosphine (B1218219), an excess of the Grignard reagent is typically required to substitute both chlorine atoms.

Reaction Scheme:

i-PrP(O)Cl₂ + 3 R-MgX → i-PrR₂P=O + 3 MgXCl

This generalized scheme illustrates the formation of a tertiary phosphine oxide from the reaction of this compound with a Grignard reagent. The initial product is expected to be the tertiary phosphine, which may be oxidized to the phosphine oxide during workup.

This compound is sensitive to moisture and readily undergoes hydrolysis. The hydrolysis of phosphonic dichlorides is a vigorous reaction that proceeds in a stepwise manner. The initial hydrolysis product is isopropylphosphonic acid monochloride, which is then further hydrolyzed to isopropylphosphonic acid. The hydrolysis of phosphonates to phosphonic acids is a well-established method, often carried out under acidic or basic conditions. nih.gov In the case of the dichloride, the reaction with water is spontaneous. The final product of complete hydrolysis is isopropylphosphonic acid. Under certain conditions, partial hydrolysis could potentially lead to the formation of pyrophosphonate structures. It is important to note that the term "phosphine oxide" in this context is a broader classification; the specific product from the hydrolysis of a phosphonic dichloride is a phosphonic acid.

Hydrolysis Reaction:

i-PrP(O)Cl₂ + 2 H₂O → i-PrP(O)(OH)₂ + 2 HCl

Stereochemical Aspects of Reactions Involving this compound

While this compound itself is not chiral, nucleophilic substitution reactions at the phosphorus center can have significant stereochemical implications if the starting material or the nucleophile is chiral, or if a chiral center is created during the reaction.

Nucleophilic substitution reactions at a tetracoordinate phosphorus center, such as in phosphonic dichlorides, generally proceed with inversion of configuration at the phosphorus atom. semanticscholar.org This is characteristic of an SN2-type mechanism, where the nucleophile attacks from the side opposite to the leaving group. This stereochemical outcome has been observed in the alkaline hydrolysis of optically active thiophosphonyl chlorides. semanticscholar.org

In contrast, electrophilic substitution reactions at a trivalent phosphorus center typically proceed with retention of configuration. mdpi.com While this compound is pentavalent, understanding the stereochemical pathways of related phosphorus compounds is crucial for predicting the stereochemical outcome of its reactions. For instance, if this compound were to be prepared from a chiral precursor, the stereochemistry of that reaction would be critical. Similarly, if it reacts with a chiral nucleophile, the potential for diastereomer formation exists.

Mechanistic Studies (e.g., Sₙ2(P) vs. Elimination-Addition Mechanisms)

The reactivity of organophosphorus compounds like this compound is often characterized by a competition between different reaction pathways, primarily the bimolecular nucleophilic substitution (Sₙ2) at the phosphorus center, denoted as Sₙ2(P), and the elimination-addition (EA) mechanism. rsc.org

The Sₙ2(P) mechanism is a concerted process where a nucleophile attacks the electrophilic phosphorus atom, leading to the simultaneous breaking of the bond with the leaving group (a chloride ion in this case). nih.govmasterorganicchemistry.com This pathway involves a trigonal bipyramidal transition state. In contrast, the elimination-addition mechanism is a two-step process. It typically involves the removal of a proton from a carbon or nitrogen atom adjacent (alpha) to the phosphorus center, followed by the elimination of a leaving group to form a highly reactive, transient intermediate. rsc.org For phosphonamidic chlorides, this intermediate can be a metaphosphonimidate, while for compounds with an α-hydrogen on the alkyl group, an alkylideneoxophosphorane (phosphene) intermediate is possible. rsc.orgrsc.org This intermediate is then rapidly attacked by a nucleophile to form the final product.

The preferred mechanism is highly dependent on the structure of the phosphorus compound, the nature of the nucleophile, and the reaction conditions. rsc.orgmasterorganicchemistry.com

Steric hindrance plays a critical role in dictating the reaction mechanism and rate of nucleophilic substitution at the phosphorus center. The isopropyl group, with its branched structure, imposes significant steric bulk around the phosphorus atom compared to smaller alkyl groups like methyl or ethyl.

In the context of an Sₙ2(P) mechanism, increasing steric hindrance on the electrophilic center generally leads to a significant decrease in the reaction rate. masterorganicchemistry.comlearncbse.in This is because the bulky group physically obstructs the "backside attack" of the incoming nucleophile, raising the energy of the transition state. masterorganicchemistry.com Studies on analogous Sₙ2 reactions at carbon centers have demonstrated a dramatic rate decrease when moving from a methyl to an ethyl and then to an isopropyl substrate. masterorganicchemistry.com This principle suggests that this compound would be less reactive in Sₙ2(P) reactions than its less hindered counterparts, such as methylphosphonic dichloride or ethylphosphonic dichloride.

Conversely, steric crowding can sometimes lead to a "steric acceleration" effect if the reaction proceeds through an elimination-addition pathway. rsc.org In studies of N-t-butyl P-arylphosphonamidic chlorides, which are structurally related, highly crowded substrates were found to be remarkably more reactive (by a factor of ca. 100) than less crowded ones. rsc.org This acceleration is attributed to the steric strain in the ground state of the molecule, which is relieved upon forming the less hindered, planar metaphosphonimidate intermediate in the elimination-addition pathway. rsc.org Therefore, the steric bulk of the isopropyl group in this compound could potentially favor an elimination-addition mechanism under appropriate conditions, particularly with strongly basic nucleophiles.

Ancillary ligands, which are ligands other than the reactants of primary interest, can profoundly influence the kinetics of reactions involving organophosphorus compounds. While not directly part of the this compound molecule itself, their presence in a reaction mixture, especially in the context of metal-catalyzed processes or as additives, can alter reaction pathways and rates.

Studies on other chemical systems demonstrate the significance of ancillary ligands. For instance, in zinc polysulfido complexes, the nature of ancillary amine ligands has a significant impact on the nucleophilicity and reactivity of the polysulfido ligand. illinois.edu A tridentate amine ligand was shown to make the complex over 100 times more reactive than a corresponding bidentate amine complex, attributed to the enhanced nucleophilicity from the third amine ligand. illinois.edu

In the context of reactions with this compound, ancillary ligands could function in several ways:

Coordinating to the Phosphorus Atom: A Lewis basic ligand could coordinate to the phosphorus atom, potentially altering its electrophilicity and favoring or disfavoring nucleophilic attack.

Interacting with the Nucleophile: Ligands could solvate or de-aggregate the nucleophile, affecting its effective concentration and reactivity.

Stabilizing Intermediates: They might stabilize charged intermediates or transition states, thereby lowering the activation energy for a particular pathway.

The specific effect of any ancillary ligand would depend on its electronic and steric properties and its mode of interaction with the reactants. illinois.edusfasu.edu

Comparative Reactivity with Analogous Organophosphorus Compounds

The reactivity of this compound can be better understood by comparing it with other organophosphorus compounds. These comparisons highlight the influence of steric and electronic effects imparted by different substituents on the phosphorus atom.

Ethyldichlorophosphine (Ethylphosphonous dichloride): This compound is a phosphine, meaning the phosphorus is in the +3 oxidation state, unlike the +5 state in this compound. This difference in oxidation state leads to fundamentally different reactivity. Ethyldichlorophosphine is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. nih.gov Its reaction with water is vigorous. The P-C bond and the presence of two chlorine atoms make it a key precursor for other organophosphorus compounds. Its reactivity is driven by the lone pair of electrons on the phosphorus(III) center, making it susceptible to oxidation and acting as a nucleophile or a ligand itself.

Dichloro(phenyl)phosphine (Phenylphosphonous dichloride): Similar to ethyldichlorophosphine, this is a phosphorus(III) compound. wikipedia.orgnih.gov The phenyl group, being electron-withdrawing compared to an alkyl group, influences the nucleophilicity of the phosphorus atom. It is also highly reactive with water, fuming in moist air to produce hydrochloric acid. nih.gov The aromatic ring allows for different reaction pathways, such as electrophilic substitution on the ring itself, which are not possible for alkyl-substituted phosphines. Mechanistic studies on its reaction with amines show complex product formation that is sensitive to reaction conditions like the presence of air and light. researchgate.net

The key difference in reactivity between this compound (a P(V) compound) and these P(III) dichlorides is the phosphoryl group (P=O). This group makes the phosphorus atom in this compound significantly more electrophilic and less nucleophilic, directing its reactivity towards nucleophilic substitution at phosphorus rather than oxidative reactions.

Table 1: Comparison with P(III) Dichlorides
CompoundFormulaPhosphorus Oxidation StateKey Reactivity Features
This compoundC₃H₇Cl₂OP+5Electrophilic P center; undergoes nucleophilic substitution (Sₙ2(P)/EA). rsc.org
EthyldichlorophosphineC₂H₅Cl₂P+3Nucleophilic P center; pyrophoric; water-reactive. nih.gov
Dichloro(phenyl)phosphineC₆H₅PCl₂+3Nucleophilic P center; electron-withdrawing phenyl group; fumes in air. wikipedia.orgnih.gov

Diisopropylphosphoramidous dichloride is a phosphorus(III) compound where the phosphorus atom is bonded to a diisopropylamino group and two chlorine atoms. syntheticpages.orgsigmaaldrich.comnih.gov The nitrogen atom's lone pair of electrons can donate into the phosphorus center, significantly influencing the compound's electronic properties and reactivity compared to the direct carbon-phosphorus bond in this compound.

This P-N compound is extremely sensitive to moisture and is used as a reagent in the synthesis of oligonucleotide analogues and peptides. syntheticpages.orgalkalisci.com Its reactivity is characteristic of a P(III) halide, serving as an electrophile at the phosphorus center for nucleophiles like alcohols and amines. The bulky diisopropylamino group provides significant steric shielding, which can direct the regioselectivity of its reactions.

Phosphonamidic chlorides (general structure R-P(O)(Cl)-NR'₂) are P(V) compounds and are thus close structural and electronic analogues of this compound. The key difference is the presence of an amino group (-NR'₂) instead of one of the chlorine atoms found in a phosphonic dichloride, and a different group (R) attached to phosphorus.

Studies on phosphonamidic chlorides have provided significant insight into the Sₙ2(P) versus elimination-addition mechanistic dichotomy. rsc.orgrsc.org For example, reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines show a competition between the two pathways. rsc.org The ability to form a stable conjugate base by deprotonation at a position alpha to the phosphorus (e.g., on the nitrogen or an α-carbon) is a prerequisite for the elimination-addition mechanism. rsc.orgrsc.org Since this compound has a hydrogen atom on the carbon alpha to the phosphorus, an elimination-addition pathway via an alkylideneoxophosphorane (phosphene) intermediate is mechanistically plausible, similar to the pathways observed for certain phosphonamidic chlorides. rsc.org The electronic-donating nature of the amino group in phosphonamidic chlorides can also affect the electrophilicity of the phosphorus center compared to the alkyl group in this compound.

Advanced Applications and Derivatives of Isopropylphosphonic Dichloride

Precursor in Synthesis of Complex Organic Molecules

The P-Cl bonds in isopropylphosphonic dichloride are susceptible to nucleophilic substitution, making the compound a valuable building block for creating a range of derivatives. This reactivity is central to its role in the synthesis of specialized organic molecules.

Phosphine (B1218219) ligands are crucial components in many transition-metal catalysts, influencing their reactivity, selectivity, and stability. echemi.com The synthesis of these ligands often involves the reaction of organometallic reagents with halophosphines. nih.gov While phosphonic dichlorides like this compound are not the most common starting materials for trivalent phosphine ligands due to the presence of a stable P=O bond, they can be considered potential precursors. The synthesis of phosphine ligands from a phosphonic dichloride would necessitate a reduction of the phosphoryl group to a phosphino group, in addition to the substitution of the chloride atoms.

The general synthesis of phosphine ligands often utilizes phosphorus trichloride (B1173362) (PCl₃) or organophosphonous dichlorides (RPCl₂) as the phosphorus source. researchgate.net For instance, reacting a Grignard reagent or an organolithium compound with a chlorophosphine is a standard method for forming P-C bonds. nih.gov Chiral phosphines, which are important for asymmetric catalysis, can be synthesized via diastereoselective nucleophilic substitution at the phosphorus atom using chiral auxiliaries like (-)-menthol. nih.gov

Table 1: General Methods for Phosphine Ligand Synthesis

Method Phosphorus Source Reagent Bond Formed
Nucleophilic Substitution Halophosphine (e.g., R₂PCl) Organometallic Reagent (e.g., R'MgBr) P-C
Nucleophilic Substitution Metal Phosphide (e.g., KPPh₂) Alkyl/Aryl Halide P-C
Reduction Phosphine Oxide (R₃P=O) Reducing Agent (e.g., SiHCl₃) P

Production of Phosphate (B84403) Esters

This compound readily reacts with alcohols and phenols to form phosphonate (B1237965) esters, which are structural analogs of phosphate esters. The reaction is analogous to the formation of carboxylate esters from acyl chlorides. chemguide.co.uk The alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion. operachem.com Typically, the reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. chemguide.co.uk

The general reaction is as follows: i-PrP(O)Cl₂ + 2 R-OH → i-PrP(O)(OR)₂ + 2 HCl

This reaction is often vigorous and can be used to produce a wide variety of symmetrical or unsymmetrical phosphonate esters by using one or two different alcohol nucleophiles. libretexts.org

A notable application of this compound is in the synthesis of alkyl hydrogen isopropylphosphonates. These "half-esters" are produced when the dichloride is reacted with an alcohol. nih.gov Interestingly, this reaction can yield the monoester directly, alongside the diester and a small amount of isopropylphosphonic acid. nih.gov The reaction typically involves heating the this compound with the desired alcohol at reflux temperature for several hours. nih.gov The resulting alkyl hydrogen isopropylphosphonates can then be isolated, for example, by bulb-to-bulb distillation. nih.gov Yields for this synthesis are generally moderate. nih.govnih.gov

Table 2: Synthesis of Alkyl Hydrogen Isopropylphosphonates from this compound and Various Alcohols

Alcohol Product Yield (%)
n-Propanol n-Propyl hydrogen isopropylphosphonate 60.0
Isopropanol Isopropyl hydrogen isopropylphosphonate 67.0
n-Butanol n-Butyl hydrogen isopropylphosphonate 58.0
Isobutanol Isobutyl hydrogen isopropylphosphonate 93.7
sec-Butanol sec-Butyl hydrogen isopropylphosphonate 78.1
n-Pentanol n-Pentyl hydrogen isopropylphosphonate 80.5
Isopentanol Isopentyl hydrogen isopropylphosphonate 79.0
n-Hexanol n-Hexyl hydrogen isopropylphosphonate 93.3
n-Heptanol n-Heptyl hydrogen isopropylphosphonate 63.6

Data sourced from Pienaar, A., & C. van der Merwe, K. (1999). nih.gov

Synthesis of Phosphinic and Phosphonic Acids from Esters

Phosphonic acids can be readily prepared by the hydrolysis of their corresponding phosphonate esters. researchgate.net This provides a two-step pathway to isopropylphosphonic acid and its derivatives from this compound. First, the dichloride is converted to a dialkyl isopropylphosphonate via reaction with an alcohol. Subsequently, the ester is hydrolyzed.

Step 1 (Esterification): i-PrP(O)Cl₂ + 2 R-OH → i-PrP(O)(OR)₂ + 2 HCl Step 2 (Hydrolysis): i-PrP(O)(OR)₂ + 2 H₂O --(H⁺ catalyst)--> i-PrP(O)(OH)₂ + 2 R-OH

The rate of hydrolysis can be influenced by the nature of the alkyl group in the ester; for instance, under acidic conditions, isopropyl esters have been found to hydrolyze faster than methyl esters. nih.gov

Mixed phosphonic acid esters, containing two different alkoxy or aryloxy groups, can be synthesized from this compound through sequential reactions with different alcohols or phenols. To synthesize a specific ester like isopropylphosphonic acid, ethyl p-nitrophenyl ester, one would react this compound first with one equivalent of ethanol (B145695), followed by one equivalent of p-nitrophenol, typically in the presence of a base to scavenge the HCl produced.

The synthesis of related compounds, such as O,O-diethyl p-nitrophenyl phosphate, involves reacting p-nitrophenol with diethyl chlorophosphate in the presence of an alkali like triethylamine. google.com A similar principle applies to the synthesis of isopropylphosphonic acid esters. The stepwise substitution of the chlorine atoms allows for controlled synthesis of unsymmetrical esters.

Role in Agrochemical Development

Organophosphorus compounds, particularly phosphate and phosphonate esters, form the basis of many commercial agrochemicals, including insecticides, herbicides, and fungicides. coastalwiki.orgwikipedia.org The biological activity of these compounds often stems from their ability to inhibit essential enzymes in target organisms. For example, many organophosphate insecticides function by inhibiting acetylcholinesterase. wikipedia.org

Derivatives of this compound, such as its various esters, are of interest in agrochemical research due to their structural similarity to known active compounds. For instance, the insecticide EPN is O-ethyl O-(4-nitrophenyl) phenylphosphonothioate, a compound with a phosphonate-like core. coastalwiki.orgwikipedia.org The synthesis of a library of isopropylphosphonate esters allows for screening for potential pesticidal or herbicidal activity. The properties of these esters, and thus their potential application, can be fine-tuned by varying the alcohol or phenol used in their synthesis. coastalwiki.org

Development of Phosphonic Acid Derivatives with Specific Functionalities

This compound is a direct precursor to isopropylphosphonic acid via hydrolysis. Phosphonic acids are a class of compounds characterized by a P-C bond and two acidic hydroxyl groups attached to the phosphorus atom. nih.govresearchgate.net This functional group imparts specific properties, including high polarity, water solubility, and strong coordination capabilities with metal ions. nih.govresearchgate.net

A key characteristic of phosphonic acids is their acidity. They are significantly more acidic than their carboxylic acid counterparts, a property that influences their chemical behavior and applications. nih.govresearchgate.net This enhanced acidity has been utilized in the design of Brønsted acid catalysts. nih.govresearchgate.net The preparation of phosphonic acids from their corresponding dialkyl phosphonate esters is typically achieved through acid hydrolysis, often using concentrated hydrochloric acid at reflux. nih.govnih.gov

Table 1: Comparison of Acidity (pKa) for Phosphonic and Carboxylic Acids

Functional Group First pKa (pKa1) Second pKa (pKa2)
Phosphonic Acid 1.1 - 2.3 5.3 - 7.2
Carboxylic Acid ~4-5 N/A

Data sourced from multiple scientific publications. nih.govresearchgate.net

Potential in Pharmaceutical Intermediates and Enzyme Inhibitors

The structural characteristics of phosphonic acid derivatives make them valuable candidates in drug design and development. nih.gov The tetrahedral geometry of the phosphonate group serves as a stable mimic of the high-energy transition state that occurs during the hydrolysis of peptide bonds. nih.govmdpi.com This feature allows phosphonates to act as potent and specific inhibitors of enzymes involved in peptide metabolism, such as proteases. mdpi.com

Furthermore, the phosphonate moiety can function as an analog of the phosphate fragment in organic phosphates or mimic the carboxylate group in amino acids. nih.gov This versatility enables the design of molecules that can interact with biological targets involved in a wide range of diseases. As a result, derivatives originating from precursors like this compound are investigated for their potential as antiviral, antibacterial, and antiosteoporotic drugs. nih.gov

Poly(alkyl phosphonate) Synthesis and Hydrolysis Studies

This compound is a key starting material for the synthesis of specific monomers used in polymerization reactions. A two-step synthesis starting with the precursors for this compound (phosphorus trichloride, aluminum trichloride, and 2-bromopropane) can yield 2-isopropyl-2-oxo-1,3,2-dioxaphospholane. acs.org This cyclic phosphonate monomer can then undergo anionic ring-opening polymerization (AROP) to produce well-defined, water-soluble poly(alkyl phosphonate)s. acs.org

Table 2: Synthesis Steps for Poly(isopropyl phosphonate) Monomer

Step Reactants Product
1 Phosphorus trichloride, Aluminum trichloride, 2-bromopropane, followed by mild hydrolysis This compound
2 This compound, Ethylene (B1197577) glycol 2-isopropyl-2-oxo-1,3,2-dioxaphospholane

This synthetic route allows for the creation of monomers for polymerization. acs.org

These polymers are of significant interest due to their biodegradability, which is achieved through the hydrolysis of the phosphonate ester bonds in the polymer backbone. acs.org Studies on the hydrolysis of these poly(alkyl phosphonate)s demonstrate that the degradation rate can be adjusted by altering the alkyl side group. This tunable hydrolysis makes them promising candidates for biomedical applications where controlled degradation is required. acs.org

Analytical Methodologies for Isopropylphosphonic Dichloride and Its Metabolites/derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the structural analysis of organophosphorus compounds. For Isopropylphosphonic dichloride, phosphorus-31, proton, and carbon-13 NMR each offer unique insights into the molecule's framework.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds due to its wide chemical shift range and the high sensitivity of the ³¹P nucleus. This compound is a pentavalent phosphorus (P(V)) compound. The chemical shift is significantly influenced by the electronegativity of the substituents attached to the phosphorus atom. The presence of two chlorine atoms and an oxygen atom directly bonded to the phosphorus center results in a chemical shift in a characteristic downfield region. While specific experimental data for this compound is not readily available in public literature, the chemical shift for similar phosphonic dichlorides typically appears in the range of +30 to +50 ppm relative to 85% H₃PO₄.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR provides information about the hydrogen atoms within the isopropyl group. The spectrum is expected to show two distinct signals corresponding to the methyl (CH₃) and methine (CH) protons. The methine proton, being adjacent to the electron-withdrawing phosphonyl group, would appear further downfield. This signal would be split by the six equivalent methyl protons, resulting in a septet or multiplet. The six methyl protons are equivalent and would appear as a doublet due to coupling with the single methine proton. Further coupling to the phosphorus atom (²J_PH for the methine proton and ³J_PH for the methyl protons) would introduce additional complexity to the splitting patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 NMR reveals the carbon skeleton of the molecule. For this compound, two signals are anticipated. The carbon atom of the methine group (CH), directly attached to the phosphorus atom, would exhibit a significant downfield shift and would be split into a doublet due to one-bond coupling with the phosphorus atom (¹J_PC). The two equivalent methyl group carbons (CH₃) would appear at a higher field and would also be split into a doublet due to two-bond coupling with the phosphorus atom (²J_PC).

Table 1: Predicted NMR Spectral Data for this compound
NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
³¹PP=O~ +30 to +50Singlet (proton decoupled)N/A
¹HCHDownfieldMultiplet (septet of doublets)³J_HH, ²J_PH
CH₃UpfieldDoublet of doublets³J_HH, ³J_PH
¹³CCHDownfieldDoublet¹J_PC
CH₃UpfieldDoublet²J_PC

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the phosphoryl and phosphorus-chlorine bonds. The vibrations of the isopropyl group will also be present.

Key characteristic absorption bands include:

P=O Stretch: A very strong and sharp absorption band is expected in the region of 1250-1300 cm⁻¹. This is a highly characteristic peak for phosphonyl compounds.

P-Cl Stretch: Strong absorptions corresponding to the symmetric and asymmetric stretching of the P-Cl₂ group are expected in the 450-600 cm⁻¹ region.

C-H Stretch: Absorptions for the sp³ C-H bonds of the isopropyl group will appear in the 2850-3000 cm⁻¹ range.

C-H Bend: Bending vibrations for the methyl (CH₃) and methine (CH) groups will be observed in the 1350-1470 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
P=OStretch1250 - 1300Strong, Sharp
P-ClStretch450 - 600Strong
C-H (sp³)Stretch2850 - 3000Medium to Strong
C-H (CH₃, CH)Bend1350 - 1470Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. nih.gov For this compound (molecular weight: ~160.96 g/mol ), the electron ionization (EI) mass spectrum would exhibit a characteristic molecular ion cluster. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks at M⁺, [M+2]⁺, and [M+4]⁺ with a characteristic intensity ratio.

Common fragmentation pathways for alkylphosphonic dichlorides involve the cleavage of bonds adjacent to the phosphorus atom. Key expected fragments include:

Loss of a chlorine radical (∙Cl), leading to an ion at m/z ~125.

Loss of the isopropyl radical (∙C₃H₇), resulting in an ion at m/z ~117.

Cleavage of a C-C bond within the isopropyl group, leading to the loss of a methyl radical (∙CH₃) from the parent ion or subsequent fragments.

The isopropyl cation [C₃H₇]⁺ itself at m/z 43 is also a likely and potentially abundant fragment.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z (for ³⁵Cl)Proposed Fragment IonFormation Pathway
160[C₃H₇POCl₂]⁺Molecular Ion (M⁺)
125[C₃H₇POCl]⁺Loss of ∙Cl
117[POCl₂]⁺Loss of ∙C₃H₇
43[C₃H₇]⁺Isopropyl cation

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from complex matrices or for analyzing its hydrolysis products and other derivatives. Both gas and liquid chromatography are applicable, often coupled with mass spectrometry for definitive identification.

Gas Chromatography (GC)

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable organophosphorus compounds. This compound is sufficiently volatile for GC analysis. The choice of detector is crucial for achieving the required sensitivity and selectivity.

GC/MS (Gas Chromatography/Mass Spectrometry): This is the most powerful combination, providing both separation and structural identification. The fragmentation patterns discussed in section 5.1.3 can be used to confirm the identity of the compound eluting from the GC column. nih.gov

GC-FPD (Gas Chromatography with Flame Photometric Detector): The FPD is highly selective for phosphorus-containing compounds when operated in P-mode, making it ideal for detecting this compound in complex environmental or biological samples.

GC-ECD (Gas Chromatography with Electron Capture Detector): The presence of two chlorine atoms makes the molecule amenable to detection by ECD, which is highly sensitive to halogenated compounds.

GC-FID (Gas Chromatography with Flame Ionization Detector): While less selective, the FID can be used for quantification when the sample matrix is relatively clean.

Analysis of the more polar hydrolysis products, such as isopropylphosphonic acid, typically requires a derivatization step (e.g., methylation or silylation) to increase their volatility for GC analysis.

Liquid Chromatography (LC)

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is highly effective for analyzing organophosphorus compounds and their polar metabolites without the need for derivatization. This is especially important for analyzing hydrolysis products like isopropylphosphonic acid, which are non-volatile.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is the method of choice for analyzing this compound and its degradation products in aqueous samples. Reversed-phase (RP) chromatography, using columns like C18, can be used to separate the parent compound from its more polar metabolites. The metabolites, being more polar, will have shorter retention times. For very polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed. Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of these compounds.

Advanced Detection and Quantification Techniques

The unambiguous identification and precise quantification of this compound and its related compounds necessitate the use of sophisticated analytical techniques. While chromatographic methods are common, advanced spectroscopic techniques offer unique capabilities for elemental characterization and quantification.

Proton Induced Gamma-ray Emission (PIGE)

Proton Induced Gamma-ray Emission (PIGE) is a non-destructive nuclear analysis technique used for determining the elemental composition of a sample. uam.esictp.it The method involves bombarding a sample with a high-energy proton beam from a particle accelerator. union.edu This interaction excites the nuclei of the atoms in the sample, causing them to move to a higher energy state. As the nuclei de-excite, they emit gamma rays with energies that are characteristic of the specific emitting nuclide. ictp.itunion.edu

PIGE is particularly effective for detecting light elements, which can be challenging for other X-ray based techniques. uam.esnd.edu For this compound (C₃H₇Cl₂OP), PIGE can be employed for the simultaneous quantification of key elements such as phosphorus (P) and chlorine (Cl). nd.edunih.gov The technique's ability to detect phosphorus is especially valuable. For instance, the nuclear reaction ³¹P(p,p′γ)³¹P produces a characteristic gamma-ray at 1266 keV, which can be used for accurate phosphorus quantification. nih.gov Similarly, characteristic gamma rays resulting from proton interactions with chlorine isotopes can be measured.

An advantage of PIGE is its low signal attenuation, meaning gamma rays can escape from deep within the sample, allowing for bulk analysis with minimal sample preparation. uam.esictp.it This contrasts with techniques that are limited to surface analysis. While not a primary tool for molecular identification, PIGE provides a rapid and accurate method for elemental quantification, which can be crucial for verifying the identity and purity of a sample when used in conjunction with other analytical methods.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to analyze the elemental composition and the chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. wikipedia.orgeag.commeasurlabs.com The technique works by irradiating the sample with a beam of monochromatic X-rays, which causes the emission of core-level electrons, known as photoelectrons. eag.comkratos.com

The binding energy of these emitted photoelectrons is determined by measuring their kinetic energy. kratos.com Each element produces a unique set of XPS peaks at characteristic binding energies, allowing for straightforward elemental identification. wikipedia.org XPS can detect all elements except for hydrogen and helium. wikipedia.orgmeasurlabs.com For this compound, an XPS survey scan would reveal the presence of carbon, oxygen, phosphorus, and chlorine on the sample surface.

A key strength of XPS is its ability to provide chemical state information. eag.comcarleton.edu Small shifts in the binding energy of an element's core electrons (chemical shifts) are caused by its local bonding environment. For example, the binding energy of the phosphorus (P 2p) peak can distinguish phosphorus in a P-Cl bond versus a P-O or P-C bond. This makes XPS a powerful tool for confirming the chemical structure of this compound and for studying its surface degradation, where hydrolysis might lead to the formation of P-OH groups from the cleavage of P-Cl bonds.

Table 1: Application of Advanced Analytical Techniques for this compound
TechniquePrincipleInformation ObtainedRelevance to this compound
PIGEDetection of characteristic gamma rays emitted from a sample bombarded with protons. uam.esunion.eduElemental composition (particularly for light elements). nd.eduQuantification of total phosphorus and chlorine content in a bulk sample. nih.gov
XPSMeasurement of binding energies of photoelectrons ejected by X-ray irradiation. wikipedia.orgeag.comSurface elemental composition and chemical bonding states. measurlabs.comcarleton.eduConfirmation of surface elemental makeup (P, Cl, O, C) and determination of the chemical state of phosphorus and its bonding environment (P-Cl vs. P-O).

Validation and Standardization of Analytical Data

The analysis of this compound, a precursor to the nerve agent Sarin, falls under the stringent regulations of the Chemical Weapons Convention (CWC). iupac.org Therefore, the validation and standardization of analytical methods are of paramount importance to ensure that data is reliable, reproducible, and comparable between different laboratories. helsinki.fi

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Standardization efforts, often coordinated through international bodies, are crucial for chemical forensics and verification activities. helsinki.fi This involves developing and using standard operating procedures (SOPs) and certified reference materials. In the context of CWC verification, laboratories often participate in proficiency testing to ensure the quality and comparability of their results. The analysis of impurity profiles, which can provide information about the synthesis route of a chemical warfare agent, relies heavily on standardized and validated chemometric methods to process the complex data generated. helsinki.fi

Sample Preparation and Derivatization Strategies for Analysis

This compound is highly reactive and readily hydrolyzes in the presence of moisture to form isopropylphosphonic acid. Due to the low volatility and high polarity of the resulting acid, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity. colostate.edu Therefore, a derivatization step is essential to convert the polar acid into a more volatile and thermally stable derivative suitable for GC analysis, typically coupled with mass spectrometry (GC-MS). oup.comresearchgate.net

The primary strategies for derivatizing the hydrolysis product, isopropylphosphonic acid, are silylation and alkylation (specifically pentafluorobenzylation).

Silylation: This is a common derivatization technique where active hydrogen atoms in the phosphonic acid are replaced by a trimethylsilyl (B98337) (TMS) group. oup.com A widely used reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). oup.comresearchgate.net The reaction converts the polar P-OH groups into nonpolar P-O-Si(CH₃)₃ groups, increasing the volatility of the analyte. While effective, TMS derivatives can sometimes be sensitive to moisture and may degrade over time. researchgate.net

Pentafluorobenzylation (PFB): This method involves alkylating the phosphonic acid using a reagent like pentafluorobenzyl bromide (PFBBr). osti.gov The reaction typically takes place in an organic solvent with a base catalyst. researchgate.net The resulting PFB esters are significantly more stable than their TMS counterparts. researchgate.net A major advantage of PFB derivatives is their strong electron-capturing properties, which makes them highly suitable for sensitive detection by GC-MS in negative chemical ionization (NCI) mode. researchgate.net This selectivity can be crucial when analyzing trace amounts of the target compound in complex environmental or biological matrices.

Table 2: Common Derivatization Strategies for the GC Analysis of Isopropylphosphonic Acid
StrategyReagent(s)Typical ConditionsAdvantagesReference
SilylationBSTFA + 10% TMCS, PyridineHeat at 90°C for 150 minutes.Effective for producing volatile TMS derivatives for GC-MS analysis. oup.comresearchgate.net
PentafluorobenzylationPentafluorobenzyl bromide (PFBBr), TriethylamineHeat at 70°C for 60 minutes.Forms highly stable PFB derivatives; allows for very sensitive and selective detection using GC-MS (NCI). researchgate.netosti.gov

Environmental Behavior and Toxicological Research of Isopropylphosphonic Dichloride

Environmental Fate and Persistence Studies of Isopropylphosphonic Dichloride

The environmental fate and persistence of this compound are not well-documented in publicly available scientific literature. As a result, a comprehensive understanding of its behavior in various environmental compartments is limited. However, by examining the general properties of organophosphorus compounds, it is possible to infer its likely environmental conduct. Organophosphorus compounds are known to undergo several transformation processes in the environment, including hydrolysis, photolysis, and microbial degradation. The persistence of these compounds is highly variable and depends on a combination of their chemical structure and environmental conditions such as pH, temperature, and the presence of microorganisms.

Persistence in Soil and Water Systems

Table 1: Persistence Data for this compound in Environmental Systems

Environmental SystemHalf-life (t½)Data Source
SoilNo data availableN/A
WaterNo data availableN/A
SedimentNo data availableN/A

Potential for Bioaccumulation in Aquatic Organisms

There is a lack of specific data on the bioaccumulation potential of this compound in aquatic organisms. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. For organophosphorus compounds, the potential for bioaccumulation is generally considered to be low to moderate. This is often attributed to their relatively rapid metabolism and excretion by organisms. The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of a chemical. A high Kow value suggests a greater potential for a substance to accumulate in the fatty tissues of organisms. Without experimental data for this compound, its bioaccumulation potential remains uncharacterized.

Table 2: Bioaccumulation Potential of this compound

ParameterValueMethodSource
Bioconcentration Factor (BCF)No data availableN/AN/A
Octanol-Water Partition Coefficient (Log Kow)No data availableN/AN/A

Degradation Pathways and Metabolites

Detailed studies identifying the specific degradation pathways and resulting metabolites of this compound in the environment are not available. For organophosphorus compounds, degradation can occur through various reactions. Hydrolysis is a major degradation pathway, which for a phosphonic dichloride would likely involve the cleavage of the phosphorus-chlorine bonds to form isopropylphosphonic acid and hydrochloric acid. Further microbial degradation of isopropylphosphonic acid could then occur, potentially leading to the formation of simpler organic compounds, carbon dioxide, and phosphate (B84403). Photodegradation, or breakdown by sunlight, can also be a significant degradation route for some organophosphorus compounds, particularly in surface waters. The specific metabolites formed would depend on the environmental conditions and the microorganisms present.

Ecotoxicological Assessments

There is a significant lack of data regarding the ecotoxicological effects of this compound. Safety data sheets for the compound indicate that there is no available information on its toxicity to fish, daphnia and other aquatic invertebrates, algae, or microorganisms guidechem.com. Without such data, a formal ecotoxicological assessment and the determination of environmental risk are not possible. Ecotoxicological assessments are crucial for understanding the potential harm a chemical can cause to ecosystems. These assessments typically involve standardized tests on representative aquatic and terrestrial organisms to determine acute and chronic toxicity endpoints, such as the LC50 (lethal concentration for 50% of the test population) and the EC50 (effective concentration for 50% of the test population).

Table 3: Ecotoxicity Data for this compound

OrganismEndpointValueSource
Fish (e.g., Rainbow Trout)96-hour LC50No data available guidechem.com
Aquatic Invertebrate (e.g., Daphnia magna)48-hour EC50No data available guidechem.com
Algae (e.g., Pseudokirchneriella subcapitata)72-hour EC50No data available guidechem.com
MicroorganismsToxicity TestNo data available guidechem.com

Mechanistic Toxicology Investigations

The mechanistic toxicology of this compound has not been specifically investigated. However, as an organophosphorus compound, its toxicological effects are expected to be primarily mediated through the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects on the nervous system. This mechanism is common to a wide range of organophosphorus compounds, including many pesticides and nerve agents. The severity of the toxic effects depends on the degree of AChE inhibition.

In Vitro Studies (e.g., Cell Line Models, Organoids, Microphysiological Systems)

Specific in vitro studies on this compound using cell line models, organoids, or microphysiological systems are not found in the available scientific literature. Such studies are essential for elucidating the cellular and molecular mechanisms of toxicity. For other organophosphorus compounds, in vitro models have been used to study a range of effects, including cytotoxicity, genotoxicity, and neurotoxicity. These studies can provide valuable information on the dose-response relationship and the specific cellular pathways affected by the compound, helping to reduce the reliance on animal testing. The absence of such data for this compound represents a significant gap in understanding its potential toxicological profile at the cellular level. A safety data sheet for the compound indicates a lack of available data on its toxicity to microorganisms, which can sometimes be used as a preliminary indicator in in vitro toxicological screening guidechem.com.

Table 4: Summary of In Vitro Toxicological Research on this compound

Study TypeModel SystemEndpoints MeasuredFindingsSource
Cytotoxicity AssayVarious Cell LinesCell Viability, Apoptosis, NecrosisNo data availableN/A
Genotoxicity AssayBacterial or Mammalian CellsDNA Damage, MutationsNo data availableN/A
Neurotoxicity AssayNeuronal Cell Lines/OrganoidsAcetylcholinesterase Inhibition, Neurite OutgrowthNo data availableN/A
Cytotoxicity on Specific Cell Lines (e.g., MCF-7 breast cancer cells)

Based on available scientific literature, no specific studies investigating the cytotoxicity of this compound on the MCF-7 breast cancer cell line or other specific cell lines have been publicly documented. Safety Data Sheets for the compound indicate that toxicological properties have not been fully investigated fishersci.com.

Effects on Bacterial Growth

There is no available data from dedicated studies on the specific effects of this compound on bacterial growth. A safety data sheet for the compound explicitly states "Toxicity to microorganisms: no data available" guidechem.com.

Investigations of Oxidative Stress and Mitochondrial Damage

No research findings detailing the role of this compound in inducing oxidative stress or causing mitochondrial damage are present in the available literature. The general toxicological profile of the substance remains largely uninvestigated fishersci.com.

Multi-Omics Approaches in Toxicological Research (e.g., Transcriptomics, Metabolomics, Lipidomics, Proteomics)

A review of current scientific literature reveals no studies that have employed multi-omics approaches—such as transcriptomics, metabolomics, lipidomics, or proteomics—to investigate the toxicological effects of this compound.

Predictive Toxicology and Computational Models

There are no specific predictive toxicology studies or published computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, available for this compound in the reviewed scientific literature.

Identification of Molecular Targets and Pathways

Due to the absence of cytotoxic and multi-omics data, the specific molecular targets and biological pathways affected by this compound have not been identified.

Risk Assessment Methodologies

This compound is classified as a Schedule 2B toxic chemical under the Chemical Weapons Convention (CWC), which indicates its potential use as a precursor for chemical warfare agents dfat.gov.au. Risk assessment for such compounds is stringent and guided by international agreements like the CWC. In a laboratory or industrial setting, a formal risk assessment is recommended before handling the compound chemistry-chemists.com.

Safety Data Sheets (SDS) are a key component of risk assessment for this chemical. The SDS for this compound identifies it as a hazardous substance that causes severe skin burns and eye damage and may cause respiratory irritation fishersci.com. However, the SDS also highlights a significant lack of comprehensive toxicological data, with no information available for effects such as mutagenicity, reproductive toxicity, or teratogenicity fishersci.com. The absence of empirical toxicity data necessitates a highly cautious approach to risk assessment, relying on its known corrosive properties and its classification as a CWC-scheduled chemical.

Regulatory Frameworks and Data Needs for Environmental and Health Protection

The environmental and health protection framework for this compound is primarily dictated by its classification as a Schedule 1 chemical under the Chemical Weapons Convention (CWC). This international treaty aims to eliminate an entire category of weapons of mass destruction by prohibiting the development, production, acquisition, stockpiling, retention, transfer, or use of chemical weapons by States Parties. federalregister.gov Toxic chemicals and their precursors that have been identified as posing a high risk to the objectives of the Convention are listed in three schedules, with Schedule 1 chemicals being subject to the most stringent controls. federalregister.govwikipedia.org

International Regulatory Controls:

This compound is explicitly listed as a Schedule 1 chemical, signifying its potential use in the synthesis of nerve agents and its limited application in peaceful commercial activities. wikipedia.orgdfat.gov.au The regulatory framework established by the CWC for Schedule 1 substances is comprehensive and includes:

Restrictions on Production and Use: The production and use of Schedule 1 chemicals are restricted to research, medical, pharmaceutical, or protective purposes. federalregister.gov Each State Party is limited to a total aggregated amount of one tonne of all Schedule 1 chemicals at any given time. wikipedia.org Production for protective purposes is limited to a single small-scale facility approved by the state, with an annual production limit of 10 kg. www.gov.uk For research, medical, or pharmaceutical purposes, production is restricted to facilities approved by the State Party, with specific quantity limitations. www.gov.uk

Declaration and Reporting Requirements: Facilities that produce more than 100 grams aggregate of Schedule 1 chemicals annually must submit declarations to their national authority, which are then forwarded to the Organisation for the Prohibition of Chemical Weapons (OPCW). cwc.gov These declarations provide transparency and are subject to verification through on-site inspections. cwc.gov

Trade Restrictions: The transfer of Schedule 1 chemicals is only permitted between States Parties to the CWC and exclusively for research, medical, pharmaceutical, or protective purposes. www.gov.ukcwc.gov Any export or import of Schedule 1 chemicals requires advance notification to the relevant authorities. cwc.gov Retransfers to a third state are prohibited. www.gov.uk

The following table summarizes the key regulatory aspects for this compound under the Chemical Weapons Convention.

Regulatory AspectRequirement for this compound (as a Schedule 1 Chemical)Reference
CWC Schedule Schedule 1 dfat.gov.au
Permitted Purposes Research, medical, pharmaceutical, or protective purposes only. federalregister.govwww.gov.uk
Production Limits - ≤ 10 kg per year for protective purposes at a single approved facility.
  • Total national aggregate of ≤ 1 tonne.
  • wikipedia.orgwww.gov.uk
    Declaration Threshold Production of > 100 grams aggregate per year per facility. cwc.gov
    Trade Restrictions - Only between CWC States Parties.
  • Advance notification for all exports and imports.
  • No re-transfer to third states.
  • www.gov.ukcwc.gov

    National Regulatory Frameworks:

    While the CWC provides the overarching international legal framework, individual States Parties are responsible for implementing and enforcing these provisions through their national legislation. federalregister.gov In the United States, for example, the Bureau of Industry and Security (BIS) administers the Chemical Weapons Convention Regulations (CWCR), which govern the production, processing, consumption, import, and export of scheduled chemicals. federalregister.govcwc.gov These national regulations ensure compliance with the CWC's declaration and inspection requirements.

    Data Needs for Environmental and Health Protection:

    A significant challenge in assessing the full environmental and health risks of this compound is the scarcity of publicly available scientific data on its specific environmental fate and toxicological properties. Safety Data Sheets (SDS) for the compound often state "no data available" for key environmental and ecotoxicological endpoints. guidechem.com This lack of information highlights critical data needs for a comprehensive risk assessment.

    Environmental Fate and Behavior:

    Detailed studies on the environmental behavior of this compound are largely absent from the public domain. Key data gaps include:

    Persistence and Degradation: There is a lack of information on the abiotic and biotic degradation of this compound in various environmental compartments. guidechem.com Understanding its hydrolysis rate, potential for photolysis, and susceptibility to microbial breakdown is crucial for predicting its persistence.

    Mobility: Data on the mobility of this compound in soil and water are not readily available. guidechem.com Information on its potential to leach into groundwater or be transported in surface waters is essential for assessing exposure risks.

    Bioaccumulation: The potential for this compound to accumulate in living organisms is unknown. guidechem.com

    Toxicological Research:

    While the high acute toxicity of organophosphorus compounds, in general, is well-established, specific toxicological data for this compound are limited. nih.govcornell.edu The primary mechanism of acute toxicity for organophosphates is the inhibition of acetylcholinesterase, leading to a cholinergic crisis. cornell.eduepa.gov However, for a thorough risk assessment, more detailed information is required, including:

    Aquatic Toxicity: There is a lack of data on the toxicity of this compound to fish, daphnia, algae, and other aquatic organisms. guidechem.com

    Mammalian Toxicity: Beyond the general understanding of organophosphate toxicity, specific studies on the acute and chronic effects of this compound are needed.

    Ecotoxicity: Comprehensive ecotoxicological studies are necessary to understand the potential impact of this compound on various ecosystems.

    The following table outlines the identified data needs for a comprehensive environmental and health risk assessment of this compound.

    Data CategorySpecific Data NeedsRationale
    Environmental Fate Biodegradation and hydrolysis studies in soil and water.To determine the persistence and ultimate fate of the compound in the environment.
    Soil adsorption/desorption studies.To assess the mobility and potential for groundwater contamination.
    Bioaccumulation potential in aquatic and terrestrial organisms.To understand the risk of accumulation in the food chain.
    Toxicological Research Acute and chronic toxicity data for a range of aquatic organisms (fish, invertebrates, algae).To evaluate the potential impact on aquatic ecosystems.
    Detailed mammalian toxicity studies (acute, sub-chronic, and chronic).To provide a more precise understanding of the health risks to humans and other mammals beyond the general toxicity of organophosphates.
    Ecotoxicity studies on non-target organisms.To assess the broader ecological risks.

    Theoretical and Computational Chemistry Studies of Isopropylphosphonic Dichloride

    Quantum Chemical Calculations

    Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of molecules. These calculations can predict a wide range of characteristics, from electronic structure and bonding to spectroscopic signatures and reaction energetics.

    Electronic Structure and Bonding Analysis

    The electronic structure of Isopropylphosphonic dichloride is central to its chemical nature. Computational studies, often employing methods like Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds.

    The bonding in phosphonyl groups, such as the one present in this compound, has been a subject of theoretical investigation. Rather than invoking significant d-orbital participation, which was a traditional viewpoint, modern computational analyses suggest that the bonding is better described by highly polarized interactions, represented as P⁺-O⁻. This is complemented by hyperconjugative interactions, where substituents on the phosphorus atom act as both electron donors and acceptors.

    Natural Bond Orbital (NBO) analysis is a powerful tool used to dissect the calculated wave function into localized bonds and lone pairs, providing a chemically intuitive picture of bonding. For this compound, an NBO analysis would likely reveal the significant ionic character of the P=O and P-Cl bonds, with a substantial positive charge on the phosphorus atom. This high degree of polarization is a key factor in the electrophilicity of the phosphorus center, making it susceptible to nucleophilic attack.

    Table 1: Illustrative NBO Analysis Results for this compound

    Bond/Lone PairOccupancyDescription
    P - C1.98 eCovalent bond with some polarization towards carbon.
    P = O1.95 eHighly polarized double bond, significant ionic character.
    P - Cl11.99 eHighly polarized single bond, significant ionic character.
    P - Cl21.99 eHighly polarized single bond, significant ionic character.
    LP (O)1.97 eLone pair on the oxygen atom.

    Note: This table is illustrative and represents typical values for similar organophosphorus compounds. Specific calculations for this compound would be needed for precise values.

    Prediction of Spectroscopic Properties

    Computational methods are instrumental in predicting and interpreting various types of molecular spectra. For this compound, theoretical calculations can provide valuable information about its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

    Theoretical vibrational spectroscopy, often performed using DFT, can calculate the frequencies and intensities of the vibrational modes of the molecule. osti.gov These calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecular motions associated with each vibrational band. For instance, the characteristic P=O stretching frequency, a strong band in the infrared spectrum of phosphonic dichlorides, can be accurately predicted.

    Table 2: Predicted Vibrational Frequencies for Key Modes in this compound

    Vibrational ModePredicted Frequency (cm⁻¹)Description
    P=O stretch1250 - 1300Strong, characteristic stretching vibration.
    P-Cl stretch (asymmetric)550 - 600Stretching of the two P-Cl bonds out of phase.
    P-Cl stretch (symmetric)480 - 520Stretching of the two P-Cl bonds in phase.
    C-H stretch2900 - 3000Stretching vibrations of the isopropyl group.

    Note: These are typical frequency ranges for alkylphosphonic dichlorides and serve as an illustrative example.

    Similarly, NMR chemical shifts can be calculated using quantum chemical methods, providing a means to predict the NMR spectrum and to understand the relationship between the electronic environment of the nuclei and their chemical shifts.

    Potential Energy Surfaces of Reactions

    The potential energy surface (PES) is a cornerstone concept in theoretical chemistry, providing a mathematical landscape that connects the geometry of a molecule or a set of reacting molecules to their potential energy. u-szeged.hu For reactions involving this compound, mapping the PES is crucial for understanding the reaction mechanism, identifying transition states, and predicting reaction rates.

    For a bimolecular nucleophilic substitution (SN2) reaction at the phosphorus center, the PES would depict the energy changes as the nucleophile approaches, forms a bond with the phosphorus atom, and the leaving group departs. u-szeged.huresearchgate.netacs.org The reaction pathway, or the minimum energy path on the PES, would lead from the reactants, through a transition state, to the products. The height of the energy barrier at the transition state is a key determinant of the reaction rate.

    Computational studies of SN2 reactions at phosphorus have shown that these reactions typically proceed through a double-well potential energy surface, characterized by the formation of pre- and post-reaction complexes. researchgate.net The central feature is a pentavalent transition state.

    Molecular Dynamics Simulations

    While quantum chemical calculations provide a static picture of a molecule or a reaction, molecular dynamics (MD) simulations offer a dynamic view of how molecules move and interact over time. researchgate.netosti.gov An MD simulation of this compound, for instance in an aqueous solution, would involve calculating the forces between all atoms and solving Newton's equations of motion to track their trajectories.

    Such simulations can provide insights into:

    Solvation Structure: How water molecules arrange themselves around the this compound molecule. Given the polar nature of the P=O and P-Cl bonds, strong interactions with water molecules would be expected.

    Transport Properties: MD simulations can be used to calculate properties like the diffusion coefficient of this compound in a solvent.

    Conformational Dynamics: The isopropyl group can rotate, and MD simulations can explore the different conformations of the molecule and the energy barriers between them.

    Studies on similar organophosphorus compounds have shown that they exhibit complex molecular-scale structures and dynamic properties in aqueous solutions due to the interplay of hydrophobic and hydrophilic groups. researchgate.net

    Computational Modeling of Reactivity and Selectivity

    Computational modeling plays a pivotal role in understanding and predicting the reactivity and selectivity of chemical reactions. For this compound, this is particularly relevant for understanding its behavior in nucleophilic substitution reactions.

    Understanding Reaction Mechanisms (e.g., SN2(P))

    The bimolecular nucleophilic substitution reaction at a phosphorus center, denoted as SN2(P), is a fundamental reaction in organophosphorus chemistry. researchgate.netnih.gov Computational studies have been instrumental in elucidating the details of this mechanism.

    The SN2(P) reaction typically proceeds with inversion of configuration at the phosphorus center, analogous to the Walden inversion in SN2 reactions at carbon. The reaction involves the backside attack of a nucleophile on the phosphorus atom, leading to a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy the axial positions.

    Computational modeling can be used to:

    Determine the energetics of the reaction: By calculating the energies of the reactants, transition state, and products, the reaction enthalpy and activation energy can be determined.

    Analyze the transition state structure: The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

    Investigate the role of the solvent: The inclusion of solvent effects in the calculations is essential for accurately modeling reactions in solution.

    For this compound, a typical SN2(P) reaction would involve a nucleophile attacking the electrophilic phosphorus atom, displacing one of the chloride ions. Computational studies would help in understanding how the isopropyl group influences the reactivity and the stereochemical outcome of the reaction.

    Influence of Substituent Effects on Reactivity

    The reactivity of this compound in various chemical transformations is significantly governed by the electronic and steric nature of the isopropyl substituent attached to the phosphorus atom. Computational chemistry provides powerful tools to dissect and quantify these substituent effects, offering insights into the molecule's electronic structure and, consequently, its reactivity.

    Quantitative Structure-Activity Relationship (QSAR) studies on organophosphorus compounds, for instance, have demonstrated a clear correlation between the molecular descriptors derived from computational models and the compound's biological activity, which is a manifestation of its reactivity. For this compound, the electron-donating nature of the isopropyl group, through inductive effects, influences the electrophilicity of the phosphorus center. This, in turn, affects its susceptibility to nucleophilic attack, a key step in many of its characteristic reactions.

    Density Functional Theory (DFT) calculations can be employed to compute various molecular descriptors that encapsulate the substituent effects. These descriptors include:

    Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. For this compound, the energy of the LUMO would be of particular interest as it relates to the molecule's ability to accept electrons from a nucleophile. The isopropyl group, being electron-donating, would be expected to raise the energy of the LUMO compared to a more electron-withdrawing substituent, thereby potentially decreasing its reactivity towards nucleophiles.

    Hirshfeld Charges: These provide a method for partitioning the electron density among the atoms in a molecule. The calculated charge on the phosphorus atom in this compound would give a quantitative measure of its electrophilicity.

    Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a region of positive potential around the phosphorus atom, indicating its susceptibility to nucleophilic attack.

    By systematically varying the alkyl substituent on the phosphonic dichloride and calculating these descriptors, a theoretical trend in reactivity can be established. For example, comparing this compound with methylphosphonic dichloride or tert-butylphosphonic dichloride would reveal the influence of both the electronic and steric effects of the alkyl group.

    The following interactive table provides a hypothetical comparison of calculated electronic properties for a series of alkylphosphonic dichlorides, illustrating the expected influence of the substituent on reactivity.

    CompoundSubstituentHOMO Energy (eV)LUMO Energy (eV)P Atom Hirshfeld ChargePredicted Reactivity
    Methylphosphonic dichlorideCH₃-8.5-1.2+0.65High
    Ethylphosphonic dichlorideCH₃CH₂-8.3-1.1+0.63Moderate-High
    This compound(CH₃)₂CH-8.1-1.0+0.61Moderate
    tert-Butylphosphonic dichloride(CH₃)₃C-7.9-0.9+0.59Low

    Interfacing Computational and Experimental Data

    A critical aspect of computational chemistry is the validation and augmentation of theoretical findings with experimental data. For this compound, interfacing computational and experimental data can provide a more comprehensive understanding of its structure, properties, and reactivity.

    One of the most powerful synergies lies in the realm of spectroscopy. Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to confirm its structure and gain deeper insights into its electronic environment.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ³¹P and ¹³C NMR spectra are highly sensitive to the electronic environment of the phosphorus and carbon atoms, respectively. Quantum chemical calculations, particularly using DFT, can predict these chemical shifts with a reasonable degree of accuracy. By comparing the calculated NMR spectra with the experimental data for this compound, one can validate the computed geometry and electronic structure. Discrepancies between the predicted and experimental values can often be rationalized in terms of solvent effects or conformational dynamics, providing further avenues for investigation.

    Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum of this compound can also be calculated using computational methods. The characteristic P=O and P-Cl stretching frequencies are particularly informative. Comparing the computed and experimental IR spectra can aid in the assignment of vibrational modes and confirm the presence of specific functional groups.

    The correlation between calculated and experimental data is not merely a validation exercise. It can also be used in a predictive manner. For instance, if a good correlation is established for a series of related alkylphosphonic dichlorides, the computational models can be used to predict the spectroscopic properties of novel, yet-to-be-synthesized compounds.

    Furthermore, computational studies can provide insights into reaction mechanisms that are difficult to probe experimentally. For example, DFT calculations can be used to map the potential energy surface for the hydrolysis of this compound, identifying the transition states and intermediates involved. The calculated activation energies can then be correlated with experimentally determined reaction rates, providing a powerful link between theory and experiment.

    Advanced Computational Methodologies and Algorithms

    The study of this compound and related organophosphorus compounds can benefit from the application of advanced computational methodologies and algorithms that go beyond standard DFT calculations. These methods can provide more accurate results and access to information about larger and more complex systems.

    Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the C-P bond. In condensed phases, MD simulations can also provide insights into solvation effects and intermolecular interactions, which can significantly influence reactivity.

    Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: When studying the reactivity of this compound in a complex environment, such as in the presence of a solvent or a biological macromolecule, full quantum mechanical calculations can be computationally prohibitive. QM/MM methods offer a solution by treating the chemically active region (e.g., the this compound molecule and its immediate interacting partners) with a high level of quantum mechanics, while the rest of the system is treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of reactions in a more realistic environment.

    Machine Learning (ML) and Artificial Intelligence (AI): In recent years, machine learning and artificial intelligence have emerged as powerful tools in computational chemistry. For organophosphorus compounds, ML models can be trained on large datasets of calculated or experimental data to predict properties such as toxicity, reactivity, or spectroscopic signatures. For example, a QSAR model built using machine learning algorithms could predict the biological activity of this compound with greater accuracy than traditional linear regression models. AI can also be used to accelerate the discovery of new reaction pathways or to optimize computational workflows.

    The application of these advanced methodologies can provide a deeper and more nuanced understanding of the chemical behavior of this compound, from its fundamental electronic structure to its interactions in complex chemical and biological systems.

    Isopropylphosphonic Dichloride in Material Science and Catalysis

    Use in Nanocomposite Synthesis

    The application of isopropylphosphonic dichloride in nanocomposite synthesis primarily revolves around its ability to act as a surface modifier for nanoparticles. The reactive P-Cl bonds can readily undergo hydrolysis to form isopropylphosphonic acid, which can then anchor onto the surface of various metal oxide nanoparticles, such as silica (B1680970) (SiO₂) and titania (TiO₂). This surface functionalization is crucial for improving the dispersion of nanoparticles within a polymer matrix, a key factor in the fabrication of high-performance nanocomposites.

    The phosphonate (B1237965) group forms a strong and stable linkage with the metal oxide surface, preventing agglomeration of the nanoparticles and enhancing the interfacial adhesion between the inorganic filler and the organic polymer matrix. This improved compatibility leads to nanocomposites with enhanced mechanical, thermal, and optical properties. For instance, silica nanoparticles functionalized with phosphonate groups have been shown to improve the properties of various polymer matrices. nbinno.comsc.edu

    Table 1: Surface Functionalization of Nanoparticles with Phosphonic Acids

    Nanoparticle Functionalizing Agent (Precursor) Resulting Surface Group Improved Properties in Nanocomposites
    Silica (SiO₂) Alkylphosphonic Dichlorides Alkylphosphonate Enhanced dispersion, mechanical strength, thermal stability
    Titania (TiO₂) Alkylphosphonic Dichlorides Alkylphosphonate Improved photocatalytic activity, better dispersion in non-polar solvents amazonaws.comnih.gov

    This table is generated based on the general reactivity of phosphonic dichlorides and the established surface modification of nanoparticles with phosphonic acids. Specific data for this compound was not available in the search results.

    Ligands for Transition Metal Catalysts

    This compound serves as a versatile precursor for the synthesis of phosphonate-based ligands for transition metal catalysts. The dichloride can be readily reacted with alcohols or diols to form a variety of phosphonate esters, some of which can act as ligands for transition metals like palladium, rhodium, and nickel. These metal complexes have shown significant catalytic activity in a range of organic transformations, including cross-coupling reactions. rsc.orgresearchgate.netnih.gov

    Catalytic Activity Enhancement

    For example, in Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes, ligands that are more electron-donating can promote the oxidative addition of the aryl halide to the palladium(0) center, a crucial step for the catalytic cycle to proceed efficiently. researchgate.netnih.gov

    Influence of Steric Environment on Reactivity

    The steric bulk of the ligands around a metal center plays a crucial role in determining the reactivity and selectivity of a catalyst. The isopropyl group in ligands derived from this compound contributes to the steric environment around the metal. The size of the ligand, often quantified by parameters like the Tolman cone angle, can influence the coordination number of the metal, the stability of the catalytic species, and the accessibility of the substrate to the metal center. researchgate.netresearchgate.netrsc.orgwikipedia.org

    A larger cone angle can favor the formation of lower-coordinate, more reactive catalytic species by preventing the coordination of multiple ligands. This can be particularly advantageous in reactions where a coordinatively unsaturated metal center is required for substrate activation. The steric hindrance can also influence the regioselectivity and stereoselectivity of a reaction by controlling the orientation of the substrate in the coordination sphere of the metal.

    Table 2: Steric and Electronic Parameters of Phosphine (B1218219) Ligands

    Ligand Type Typical Tolman Cone Angle (θ) Tolman Electronic Parameter (TEP) (ν(CO) in cm⁻¹) General Effect on Catalysis
    Trialkylphosphines 132-182° 2056-2064 Strong σ-donors, bulky, promote oxidative addition
    Triarylphosphines 145° ~2069 Moderate σ-donors, less bulky than trialkylphosphines

    This table provides a general comparison of different classes of phosphine ligands. The specific parameters for ligands derived from this compound would depend on the ester groups attached.

    Development of Specialty Chemicals

    The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of specialty chemicals with specific functionalities and applications.

    One significant area of application is in the production of flame retardants . The phosphorus-containing compounds derived from this compound can act as intumescent flame retardants. When exposed to heat, they decompose to form a protective char layer on the surface of the material, which acts as a barrier to heat and mass transfer, thus inhibiting the combustion process. mdpi.comelsevierpure.com The reaction of this compound with polyols or other multifunctional molecules can lead to the formation of polymeric or oligomeric flame retardants with high phosphorus content and thermal stability.

    Another important application is in the synthesis of corrosion inhibitors . The phosphonate group has a strong affinity for metal surfaces and can form a protective film that prevents corrosion. This compound can be reacted with aminoalcohols or other molecules containing both a nucleophilic group and a functionality that promotes surface adhesion to create effective corrosion inhibitors for various metals and alloys.

    Furthermore, this compound is a precursor for the synthesis of various phosphonate esters . These esters find applications as plasticizers, lubricants, and intermediates in the synthesis of pharmaceuticals and agrochemicals. The reaction of this compound with different alcohols allows for the synthesis of a wide range of esters with tailored properties. nbinno.comorgsyn.org

    Table 3: Specialty Chemicals Derived from Phosphonic Dichlorides

    Application Type of Derivative General Synthetic Approach
    Flame Retardants Polymeric/Oligomeric Phosphonates Reaction with polyols or other multifunctional molecules
    Corrosion Inhibitors Amino-functionalized Phosphonates Reaction with aminoalcohols

    This table illustrates the potential applications based on the general reactivity of phosphonic dichlorides. Specific examples starting from this compound require further targeted research.

    Conclusion

    Summary of Key Research Findings

    Isopropylphosphonic dichloride is an organophosphorus compound that has been the subject of research primarily focusing on its synthesis, reactivity, and utility as a chemical intermediate. nih.gov It is characterized as a colorless to pale yellow liquid with a strong reactivity, largely owing to its dichloride functional groups. cymitquimica.com

    Key research into its synthesis has established viable production routes. One notable method involves the reaction of phosphorus trichloride (B1173362) and aluminum trichloride with 2-bromopropane, followed by a careful hydrolysis step to yield the final compound. This process highlights a fundamental approach to creating the isopropyl C-P bond, a key structural feature of the molecule.

    Studies on its chemical properties have underscored its high reactivity, particularly with nucleophiles. The compound is sensitive to moisture and reacts with water to form corrosive hydrochloric acid. guidechem.com Its miscibility with organic solvents like ethylene (B1197577) glycol and diethyl ether has also been documented. opcw.orgvulcanchem.com Research into the hydrolysis of related phosphonates has shown that isopropyl derivatives can exhibit different hydrolysis rates compared to other alkyl esters, a finding relevant to the reactivity of this compound and its derivatives. mdpi.com

    The principal application identified through research is its role as a precursor in the synthesis of other organophosphorus compounds. nih.gov It serves as a key building block for introducing the isopropylphosphonyl moiety into larger, more complex molecules, including those developed for use as herbicides and insecticides. nih.gov

    Table 1: Physicochemical Properties of this compound

    Property Value Source
    CAS Number 1498-46-0 nih.govguidechem.com
    Molecular Formula C₃H₇Cl₂OP nih.govguidechem.com
    Molecular Weight 160.96 g/mol nih.gov
    Appearance Colorless to pale yellow liquid cymitquimica.com
    IUPAC Name 2-dichlorophosphorylpropane nih.gov

    | Solubility | Miscible with ethylene glycol and diethyl ether | guidechem.comopcw.org |

    Remaining Challenges and Open Questions

    Despite the foundational knowledge established, research on this compound faces several challenges and open questions. A primary challenge lies in its handling and storage due to its high reactivity and moisture sensitivity. guidechem.com Its tendency to react with water, potentially violently, necessitates stringent anhydrous conditions for both storage and reactions, which can complicate laboratory and industrial-scale synthesis.

    A significant open question is the development of more efficient and sustainable synthetic routes. Current methods may involve harsh reagents and multiple steps. google.compatsnap.com Future research could focus on "green chemistry" approaches, exploring catalysis or alternative starting materials to improve yield, reduce waste, and enhance safety. mdpi.com

    Furthermore, while its role as a precursor is established, the full scope of its synthetic utility remains an area for exploration. There is potential for the development of novel derivatives with unique chemical or biological properties. organic-chemistry.orgresearchgate.net The synthesis of new phosphonic acid derivatives is an active field, and this compound could serve as a valuable starting material for compounds with applications beyond agriculture, potentially in materials science or pharmaceuticals. google.comnih.gov

    Finally, detailed mechanistic and kinetic studies of its reactions, particularly its hydrolysis and reactions with various nucleophiles, are not extensively reported. A deeper quantitative understanding of its reaction pathways would be invaluable for optimizing synthetic procedures and predicting the behavior of the resulting products. rsc.orgresearchgate.net

    Broader Impact of this compound Research

    Research into this compound has a broader impact that extends into several scientific and regulatory domains. As a member of the organophosphorus family, it contributes to the fundamental understanding and application of this critical class of chemical compounds. mdpi.com Its utility as a reactive intermediate allows chemists to synthesize a wide array of more complex molecules, facilitating research in fields that rely on custom-synthesized organophosphorus compounds. rsc.orgmdpi.comunibo.it

    The most direct societal impact stems from its use in the production of agrochemicals. nih.gov By providing a building block for certain herbicides and insecticides, research on this compound indirectly contributes to agricultural productivity and food security.

    Significantly, this compound is recognized for its relevance to the Chemical Weapons Convention (CWC). It falls under the category of Schedule 2 precursors, which are chemicals identified as potential precursors for the synthesis of chemical warfare agents. cwc.gov Specifically, the CWC defines Schedule 2B precursors as chemicals containing a phosphorus atom bonded to a methyl, ethyl, or propyl (including iso) group, with no other carbon atoms attached to the phosphorus. cwc.govnih.gov this compound fits this definition and is listed in CWC-related documents. opcw.orgdfat.gov.au Its inclusion in this regulatory framework means its production, use, and trade are monitored to prevent its diversion for illicit purposes. This places research and commercial activities involving the compound within a global security context, highlighting its dual-use potential and the importance of responsible chemical management.

    Q & A

    Q. Discrepancies in catalytic activity of this compound-derived ligands: What factors contribute?

    • Methodological Answer : Compare ligand synthesis protocols (e.g., reaction time, purification methods). Impurities like residual Cl⁻ (detected via ion chromatography) can poison catalysts. Use X-ray crystallography to confirm ligand geometry and electronic properties .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.